Semaglutide Sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Semaglutide Sodium: is a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily for the treatment of type 2 diabetes mellitus and obesity. It mimics the action of the natural GLP-1 hormone, which plays a crucial role in regulating blood sugar levels by stimulating insulin secretion and inhibiting glucagon release . This compound is available in both injectable and oral formulations, making it a versatile option for patients.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Semaglutide Sodium involves a series of peptide coupling reactions. The amino acid backbone is typically prepared using standard sequential Fmoc-solid phase peptide synthesis (SPPS). This method involves the stepwise addition of Fmoc-protected amino acids to a resin, followed by deprotection and coupling of the next amino acid . The final product is then cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound often employs a convergent synthetic strategy. This involves the preparation of peptide fragments separately, which are then coupled together to form the final product. The process includes purification steps to ensure high purity and stability of the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Semaglutide Sodium primarily undergoes peptide bond formation reactions during its synthesis. It is also subject to enzymatic degradation, which involves hydrolysis reactions.

Common Reagents and Conditions:

Fmoc-protected amino acids: Used in the SPPS method.

Coupling reagents: Such as HBTU or DIC, to facilitate peptide bond formation.

Deprotection reagents: Such as piperidine, to remove the Fmoc group.

Major Products Formed: The major product formed from these reactions is the peptide chain of this compound, which is then modified to enhance its stability and bioavailability.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Semaglutide Sodium is studied for its unique peptide structure and stability. Researchers explore modifications to improve its pharmacokinetic properties and develop new peptide-based drugs .

Biology: In biological research, this compound is used to study the GLP-1 receptor pathway and its role in glucose metabolism. It helps in understanding the mechanisms of insulin secretion and glucagon inhibition .

Medicine: Medically, this compound is used to treat type 2 diabetes and obesity. Clinical trials have shown its efficacy in reducing HbA1c levels and promoting weight loss . It is also being investigated for its potential cardiovascular benefits .

Industry: In the pharmaceutical industry, this compound is a key component in the development of new diabetes and obesity treatments. Its oral formulation, which uses absorption enhancers like sodium N-(8-[2-hydroxybenzoyl] amino) caprylate, represents a significant advancement in peptide drug delivery .

Mecanismo De Acción

Semaglutide Sodium exerts its effects by binding to and activating the GLP-1 receptor. This activation stimulates insulin secretion from the pancreas and inhibits glucagon release, leading to lower blood glucose levels . Additionally, it slows gastric emptying and promotes satiety, contributing to weight loss . The absorption enhancer, sodium N-(8-[2-hydroxybenzoyl] amino) caprylate, increases the bioavailability of oral this compound by protecting it from enzymatic degradation in the stomach .

Comparación Con Compuestos Similares

Exenatide: Another GLP-1 receptor agonist used for type 2 diabetes.

Liraglutide: Similar to Semaglutide Sodium, used for diabetes and obesity treatment.

Dulaglutide: A GLP-1 receptor agonist with a longer half-life.

Uniqueness: this compound is unique due to its high homology to human GLP-1 and its availability in both injectable and oral formulations. The oral formulation, in particular, sets it apart from other GLP-1 receptor agonists, offering a more convenient option for patients who prefer not to use injections .

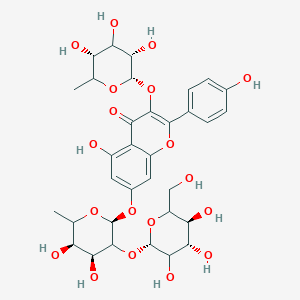

Propiedades

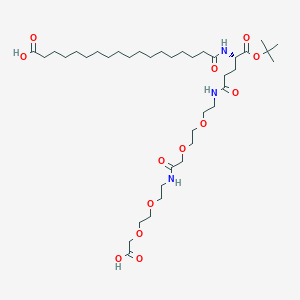

Fórmula molecular |

C39H71N3O13 |

|---|---|

Peso molecular |

790.0 g/mol |

Nombre IUPAC |

18-[[(2S)-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid |

InChI |

InChI=1S/C39H71N3O13/c1-39(2,3)55-38(50)32(42-34(44)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-36(46)47)20-21-33(43)40-22-24-51-26-28-53-30-35(45)41-23-25-52-27-29-54-31-37(48)49/h32H,4-31H2,1-3H3,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t32-/m0/s1 |

Clave InChI |

LFRVVIWQLPSCSS-YTTGMZPUSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)C(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435055.png)

![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)

![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)